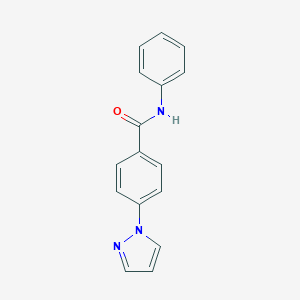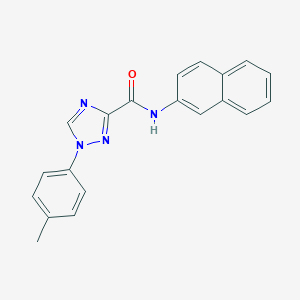
N-phenyl-4-(1H-pyrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-J4 and is a potent and selective inhibitor of the histone lysine demethylase JMJD3. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves the inhibition of JMJD3. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, N-phenyl-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes that are regulated by this enzyme.
Biochemical and Physiological Effects:
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of N-phenyl-4-(1H-pyrazol-1-yl)benzamide is its potency and selectivity as a JMJD3 inhibitor. This makes it a valuable tool for studying the role of this enzyme in gene regulation. However, one of the limitations of this compound is its potential toxicity. In vitro studies have demonstrated that N-phenyl-4-(1H-pyrazol-1-yl)benzamide can induce cell death in a dose-dependent manner, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research involving N-phenyl-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, more research is needed to determine the potential toxicity of N-phenyl-4-(1H-pyrazol-1-yl)benzamide and its suitability for use in vivo.
合成方法
The synthesis of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to form 4-phenylhydrazinobenzoic acid. The second step involves the reaction of 4-phenylhydrazinobenzoic acid with acetic anhydride to form N-phenyl-4-phenylhydrazinobenzamide. The final step involves the reaction of N-phenyl-4-phenylhydrazinobenzamide with hydrazine hydrate and potassium carbonate to form N-phenyl-4-(1H-pyrazol-1-yl)benzamide.
科学研究应用
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Histone lysine demethylases, such as JMJD3, play a critical role in regulating gene expression by removing methyl groups from histone proteins. N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to be a potent and selective inhibitor of JMJD3, making it a valuable tool for studying the role of this enzyme in gene regulation.
属性
产品名称 |
N-phenyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC 名称 |
N-phenyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |
InChI 键 |
FJOGUNITFIWCLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)



